2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11398438 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinones, including structures similar to 2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, are notable for their synthetic flexibility and biological activity. A method for the one-pot synthesis of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes has been developed. This process involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, showcasing the compound's synthetic accessibility and the potential for structural diversification (Cheng et al., 2013).
Antimicrobial Applications
The antimicrobial activity of quinazolinone derivatives has been extensively studied, indicating their potential in combating bacterial and fungal infections. For instance, new 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styryl quinazoline-4(3H)-one derivatives were synthesized and exhibited notable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum (Gupta et al., 2008).
Analgesic Activity
Quinazolinone rings are reported to possess a wide range of biological activities, including analgesic effects. The synthesis and in vitro analgesic activity evaluation of specific quinazolinone derivatives, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, have demonstrated significant analgesic effects, comparable to standard analgesic drugs, highlighting their potential in pain management (Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, suggesting their industrial application in protecting metals against corrosion. The inhibition efficiency of these compounds increases with concentration, demonstrating their role in extending the lifespan of metal structures and components (Errahmany et al., 2020).
Biofilm Inhibition
The ability of quinazolinone derivatives to inhibit biofilm formation, especially against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), presents a promising avenue for addressing the challenge of bacterial resistance. Certain analogues have shown to efficiently prevent biofilm formation, indicating potential uses in the development of anti-biofilm agents (Rasapalli et al., 2020).
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-25-17-13-11-15(12-14-17)20-22-19-10-6-5-9-18(19)21(24)23(20)16-7-3-2-4-8-16/h2-14,20,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJLBOXZYWGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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